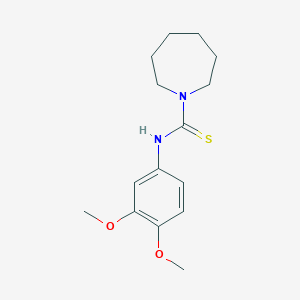

N-(3,4-dimethoxyphenyl)azepane-1-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-dimethoxyphenyl)azepane-1-carbothioamide is a useful research compound. Its molecular formula is C15H22N2O2S and its molecular weight is 294.4 g/mol. The purity is usually 95%.

The exact mass of the compound N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide is 294.14019912 g/mol and the complexity rating of the compound is 306. The solubility of this chemical has been described as 42.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Potential

Research has shown the synthesis and biological evaluation of novel homopiperazine derivatives as anticancer agents, highlighting the role of substituted phenylcarboxamide/carbothioamide derivatives. These compounds were synthesized and evaluated for their anti-cancer activity, with some showing promising results against B-cell leukemic cell lines. This suggests that similar compounds, like N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide, could have potential applications in anticancer research (Teimoori et al., 2011).

Corrosion Inhibition

Another study on spirocyclopropane derivatives for mild steel protection in acidic solutions found that certain compounds exhibited effective corrosion inhibition. The research suggests that the structural features contributing to this inhibition could be relevant when considering the applications of N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide in materials science, particularly in corrosion resistance (Chafiq et al., 2020).

Catalysis and Synthesis

The catalytic synthesis of azoarenes from aryl azides, utilizing a dinuclear Ni complex, presents an innovative approach to accessing structurally diverse compounds. This methodology could be of interest for the synthesis or modification of compounds like N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide, exploring its applications in creating biologically active compounds or materials with unique properties (Powers et al., 2018).

Antifungal and Nematicidal Agents

Research on novel bithiophene dimers from Echinops latifolius showed potential as antifungal and nematicidal agents. This suggests that the structural elements within N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide could be explored for similar bioactive properties, offering new avenues for agricultural and pharmaceutical applications (Wu et al., 2020).

Antimicrobial and Anti-inflammatory Agents

A study on the synthesis and biological evaluation of various derivatives as antimicrobial and anti-inflammatory agents underlines the importance of specific structural features for bioactivity. This area of research could be relevant for N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide, especially in designing new therapeutic agents (Kendre et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3,4-dimethoxyphenyl)azepane-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-18-13-8-7-12(11-14(13)19-2)16-15(20)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPHBMHPZUOFIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=S)N2CCCCCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24796886 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5550366.png)

![(1R*,5R*)-6-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5550373.png)

![3-methyl-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5550375.png)

![2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550379.png)

![3,6-dimethyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5550389.png)

![4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5550401.png)

![2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550432.png)

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)